N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core substituted with fluorophenyl groups, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and 2-fluoroaniline under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the triazine ring or the fluorophenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups, where nucleophiles like amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction could yield partially or fully reduced triazine rings.
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core and fluorophenyl groups allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide
- 2-(((4-Fluorophenyl)amino)methyl)phenol
Uniqueness
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide is unique due to its specific substitution pattern on the triazine core and the presence of multiple fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20F3N7O |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C24H20F3N7O/c1-14(21(35)29-18-11-5-2-8-15(18)25)28-22-32-23(30-19-12-6-3-9-16(19)26)34-24(33-22)31-20-13-7-4-10-17(20)27/h2-14H,1H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
YPXKIQHHCUYYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origin of Product |
United States |
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